![molecular formula C23H24N2O4S B7720073 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBA-TFA and is synthesized through a complex process involving several chemical reactions.
作用机制
The mechanism of action of PBA-TFA is not fully understood, but studies have shown that it targets several key metabolic pathways in cancer cells. PBA-TFA has been shown to inhibit the activity of several enzymes involved in glucose metabolism, which is essential for cancer cell survival. Additionally, PBA-TFA has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PBA-TFA has been shown to have several biochemical and physiological effects. Studies have shown that PBA-TFA can inhibit the activity of several enzymes involved in glucose metabolism, leading to decreased ATP production and increased oxidative stress. Additionally, PBA-TFA has been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
One of the main advantages of PBA-TFA is its potent anticancer properties. Additionally, PBA-TFA has been shown to have relatively low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments.
未来方向
There are several future directions for PBA-TFA research. One area of interest is the development of more efficient synthesis methods for PBA-TFA. Additionally, further studies are needed to fully understand the mechanism of action of PBA-TFA and its potential applications in cancer therapy. Finally, studies are needed to determine the potential side effects of PBA-TFA and its safety profile in humans.
Conclusion:
In conclusion, PBA-TFA is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. The complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments, but further research is needed to fully understand its potential applications and safety profile.
合成方法
The synthesis of PBA-TFA involves a series of chemical reactions that require high levels of expertise and precision. The first step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This compound is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide or PBA-TFA.
科学研究应用
PBA-TFA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PBA-TFA has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, PBA-TFA has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways.
属性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)24-23(26)18-25(17-16-19-10-4-2-5-11-19)30(27,28)20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEXRKOPRKHRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





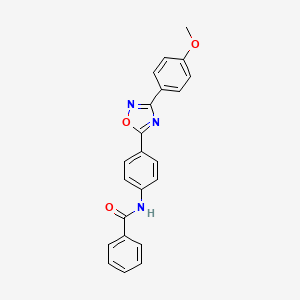
![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

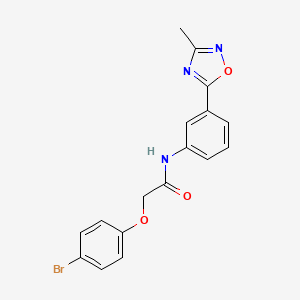
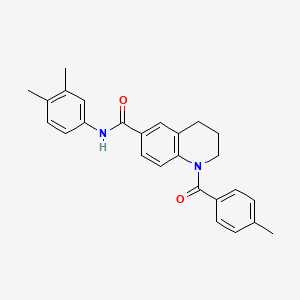
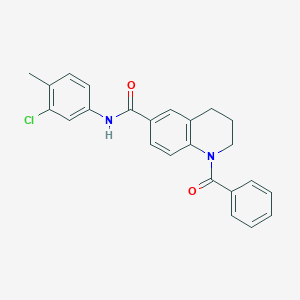
![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
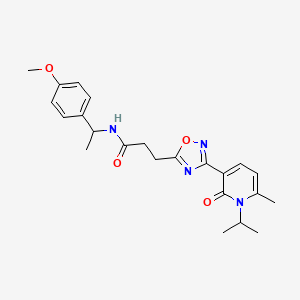
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)